molecular formula C11H15Cl2N B2610657 [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride CAS No. 2229508-98-7

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride

Cat. No.: B2610657
CAS No.: 2229508-98-7
M. Wt: 232.15
InChI Key: WVOQDAKHUBBXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is a cyclobutane-based amine derivative with a 4-chlorophenyl substituent. Its molecular formula is C₁₁H₁₃Cl₂N (calculated based on structural analogs in and ), and it is commonly used as a synthetic intermediate in pharmaceutical research. The compound features a cyclobutyl ring fused to a methanamine group, with a chlorine atom at the para position of the phenyl ring.

Properties

IUPAC Name

[3-(4-chlorophenyl)cyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-13;/h1-4,8,10H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOQDAKHUBBXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C2=CC=C(C=C2)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Amination: The amine group is introduced through an amination reaction, which can be achieved using various amine sources under suitable conditions.

    Formation of Hydrochloride Salt: The final step involves converting the free base amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves carrying out the reactions in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is a potent primary amine metabolite of sibutramine. It exhibits a pharmacological profile similar to that of sibutramine, primarily functioning as an inhibitor of serotonin and norepinephrine reuptake. In vitro studies have demonstrated that it inhibits the reuptake of these neurotransmitters more effectively than its parent compound, suggesting enhanced antidepressant properties .

Key Biological Activities:

  • Inhibition of Monoamine Reuptake : The compound shows significant activity in inhibiting the uptake of serotonin and norepinephrine, which are critical in mood regulation and energy expenditure .
  • Weight Management : In vivo studies indicate that administration leads to reduced food intake and increased energy expenditure in rodent models, highlighting its potential utility in obesity management .

Pharmacological Studies

Research has focused on the compound's role as an antidepressant. Its ability to modulate neurotransmitter levels positions it as a candidate for further exploration in treating depression and anxiety disorders. The mechanism by which it enhances the efficacy of serotonin and norepinephrine suggests potential use in developing new antidepressant therapies .

Obesity Research

Given its effects on appetite suppression and thermogenesis, [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is being studied for its application in obesity treatment. Its ability to influence metabolic rates makes it a subject of interest for weight loss drug development .

Case Studies and Clinical Insights

Several case studies have documented the effects of sibutramine, which is directly related to [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride. These studies often highlight both therapeutic benefits and adverse effects:

  • Adverse Effects : A study reviewed cases where sibutramine was found in weight loss products, leading to significant health risks such as cardiomyopathy and thrombus formation. This underscores the importance of monitoring compounds like [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride for safety in clinical applications .
  • Weight Loss Products : Analysis of various weight loss supplements revealed high concentrations of sibutramine, raising concerns about unregulated use and potential health implications. This highlights the need for stringent regulations around compounds with similar profiles .
Compound Reuptake Inhibition Weight Management Effect Clinical Relevance
[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochlorideHighSignificantPotential antidepressant
SibutramineModerateEffectiveAssociated with adverse effects

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sibutramine Hydrochloride and Its Derivatives

Sibutramine Hydrochloride (N-[1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl]-N,N-dimethylamine hydrochloride monohydrate) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used historically as an anti-obesity agent. Key differences from the target compound include:

  • Structural Modifications : Sibutramine has a longer 3-methylbutyl chain and dimethylamine group, whereas [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride lacks these substituents.
  • Pharmacology: Sibutramine reduces food intake via synergistic 5-HT and norepinephrine reuptake inhibition, while the target compound’s mechanism remains uncharacterized .
  • Metabolites : Sibutramine’s primary and secondary amines (BTS 54 354 and BTS 54 505) are pharmacologically active, suggesting metabolic stability differences compared to simpler amines like the target compound .

Sibutramine-Related Compounds (A–D) include positional isomers and alkyl chain variants ():

Compound Structural Difference Molecular Formula Key Property
Related Compound A 2-Chlorophenyl substituent C₁₈H₂₇Cl₂N Lower receptor affinity due to Cl position
Related Compound C Pentyl chain instead of 3-methylbutyl C₁₉H₂₉Cl₂N Altered lipophilicity and half-life
Related Compound D Monomethylamine vs. dimethylamine C₁₇H₂₅Cl₂N Reduced steric hindrance for binding

These analogs highlight how chlorine position and alkyl chain length modulate pharmacological profiles .

Heterocyclic Analogues

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
  • Structure : Replaces the cyclobutyl group with a 1,2,4-oxadiazole ring.
  • Molecular Formula : C₉H₉Cl₂N₃O.
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Structure : Features a thiazole ring instead of cyclobutane.
  • Properties : The sulfur atom in thiazole enhances metabolic stability but may introduce hepatotoxicity risks. Molecular weight: 261.17 g/mol .

Substituent Variants

Trifluoromethyl and Methoxy Derivatives
  • (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine Hydrochloride : The electron-withdrawing CF₃ group increases lipophilicity and binding affinity to hydrophobic targets. Molecular weight: 265.7 g/mol .
  • 1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine Hydrochloride: The methoxy group enhances solubility but may reduce CNS activity due to increased polarity. Molecular formula: C₁₃H₁₈ClNO .

Alkyl Chain Modifications

1-[1-(4-Chlorophenyl)cyclobutyl]-3-Methylbutan-1-Amine Hydrochloride ():

  • Structural Difference : A 3-methylbutyl chain replaces the methanamine group.

Key Research Findings and Trends

Positional Isomerism : Chlorine at the para position (as in the target compound) generally confers higher receptor binding affinity compared to ortho or meta positions, as seen in Sibutramine analogs .

Heterocycles vs. Cycloalkanes : Heterocyclic rings (oxadiazole, thiazole) improve solubility but may compromise blood-brain barrier penetration, limiting CNS applications .

Alkyl Chain Effects : Longer chains (e.g., pentyl in Sibutramine Related Compound C) enhance lipophilicity but may reduce selectivity due to steric effects .

Biological Activity

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride, also known as a primary amine metabolite of sibutramine, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound exhibits significant interactions with neurotransmitter systems, primarily through the inhibition of serotonin and norepinephrine reuptake.

The compound operates by modulating the activity of neurotransmitters in the brain. It has been shown to inhibit the reuptake of monoamines, which includes:

  • Serotonin (5-HT) : IC50 = 5.1 μM
  • Norepinephrine (NA) : IC50 = 0.066 μM
  • Dopamine (DA) : IC50 = 0.31 μM

This indicates a higher potency for norepinephrine reuptake inhibition compared to serotonin and dopamine, suggesting its potential utility in treating conditions related to mood and appetite regulation .

Biological Activity Overview

The biological effects of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride can be categorized into in vitro and in vivo studies:

In Vitro Studies

  • The compound has demonstrated a capacity to prolong recovery times from serotonin-mediated suppression of neuronal discharge activity, indicating its role in modulating serotonergic signaling pathways .
  • It has been observed to affect neuronal firing rates through its influence on monoamine uptake mechanisms.

In Vivo Studies

  • Research indicates that administration of the compound leads to a reduction in food intake in rodent models when administered intracerebroventricularly (i.c.v.), highlighting its potential application in weight management .
  • It also promotes increased energy expenditure via thermogenesis, further supporting its role as a metabolic modulator.

Case Studies and Research Findings

Several studies have explored the implications of this compound in various therapeutic contexts:

Comparative Biological Activity Table

CompoundIC50 (μM)Primary Activity
[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride0.066Norepinephrine uptake inhibition
SibutramineVariesAppetite suppression
Other AntidepressantsVariesMonoamine reuptake inhibition

Q & A

Q. What are the optimal synthetic pathways for [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by reductive amination. For example, intermediates like 1-(4-chlorophenyl)cyclobutanecarboxylic acid can be converted to the corresponding amine via a Curtius rearrangement or through a Grignard reaction with nitriles. Reductive amination using sodium borohydride or catalytic hydrogenation (e.g., Pd/C, H₂) is critical for final step optimization. Solvent choice (e.g., THF or methanol) and temperature control (0–25°C) significantly influence yield. Impurities such as N-methyl byproducts may form if reducing agents are not carefully titrated .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR should show distinct signals for the cyclobutane protons (δ 2.5–3.5 ppm, multiplet) and the aromatic protons (δ 7.2–7.4 ppm, doublet for 4-chlorophenyl). The amine proton may appear as a broad singlet (δ 1.5–2.0 ppm) but is often obscured in hydrochloride salts.
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. Retention times can be compared to reference standards (e.g., Sibutramine-related compounds, which share structural motifs) .
  • Mass Spectrometry : Exact mass should align with 227.08 g/mol (C₁₁H₁₄ClN·HCl), with isotopic clusters confirming chlorine presence .

Q. What storage conditions ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Aqueous solutions should be buffered at pH 4–6 to prevent amine oxidation. Degradation products, such as 4-chlorophenylcyclobutane, can form under prolonged exposure to moisture or heat; monitor via TLC or HPLC .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) and 0.1% diethylamine can resolve enantiomers. Alternatively, diastereomeric salt formation with tartaric acid derivatives (e.g., (R,R)-di-p-toluoyl tartaric acid) is effective for preparative-scale separation. Enantiomeric excess (ee) should be validated via polarimetry or circular dichroism (CD) spectroscopy .

Q. What strategies mitigate batch-to-batch variability in pharmacological activity studies?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify and quantify impurities (e.g., residual solvents, N-alkylated byproducts). Regulatory guidelines (e.g., USP Sibutramine standards) recommend limiting impurities to <0.15% .
  • Biological Assays : Standardize in vitro models (e.g., CX3CR1 receptor binding assays) with positive controls (e.g., JMS 17-2 hydrochloride) to normalize activity measurements .

Q. How does the compound interact with lipid membranes in pharmacokinetic studies?

  • Methodological Answer :
  • Lipophilicity Measurement : Determine logP values via shake-flask method (octanol/water partitioning). The hydrochloride salt’s logD at pH 7.4 is typically −0.5 to 0.5, indicating moderate membrane permeability.
  • Artificial Membrane Permeability Assay (PAMPA) : Use a lipid bilayer of phosphatidylcholine/cholesterol to simulate passive diffusion. Compare results to reference drugs (e.g., propranolol for high permeability) .

Q. What computational methods predict metabolic pathways for this compound?

  • Methodological Answer :
  • In Silico Metabolism : Tools like GLORY or MetaSite predict Phase I oxidation sites (e.g., cyclobutane ring or benzylic positions). Validate with in vitro microsomal assays (human liver microsomes + NADPH).
  • Metabolite Identification : Use high-resolution LC-QTOF-MS to detect hydroxylated or N-dealkylated metabolites. For example, 3-(4-chlorophenyl)cyclobutanol is a common oxidative metabolite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.